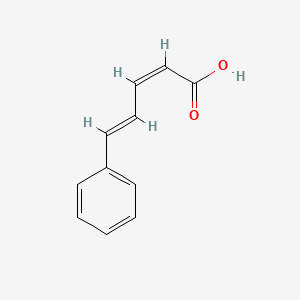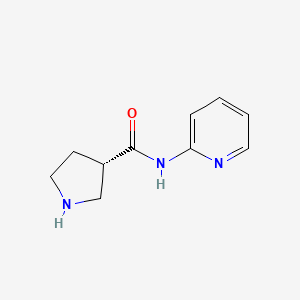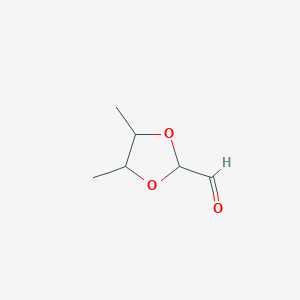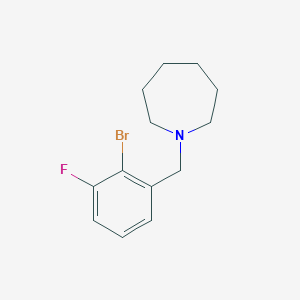
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 5-bromo-2-methoxybenzoic acid.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazoline ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Bromination and Methoxylation: The bromine and methoxy groups are introduced through bromination and methoxylation reactions, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are used to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Catalysts like palladium on carbon and copper iodide are used in coupling reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Chemical Biology: The compound is used as a probe to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-8-(trifluoromethoxy)quinoline
- 5-Bromo-8-(trifluoromethyl)quinoline
- 6-Bromo-2-(trifluoromethyl)quinazoline
Uniqueness
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential applications. The combination of bromine, methoxy, and trifluoromethyl groups provides a unique chemical profile that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C10H6BrF3N2O |
|---|---|
Peso molecular |
307.07 g/mol |
Nombre IUPAC |
5-bromo-8-methoxy-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H6BrF3N2O/c1-17-7-3-2-6(11)5-4-15-9(10(12,13)14)16-8(5)7/h2-4H,1H3 |
Clave InChI |
GMIVZAXOKYFAML-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Br)C=NC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)

![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)

![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)




![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)



